Camiglibose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Camiglibose es un glucopiranósido e inhibidor de la alfa-glucosidasa con actividad antihiperglucémica. Fue patentado por Merrell Dow Pharmaceuticals y se ha estudiado por su potencial para reducir los niveles de glucosa en sangre mediante la inhibición de la enzima alfa-glucosidasa, que participa en la descomposición de los carbohidratos .

Métodos De Preparación

La síntesis de Camiglibose implica la preparación de derivados de glucopiranósido. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de glucopiranósido: Esto implica la reacción de glucosa con metanol en presencia de un catalizador ácido para formar metil glucopiranósido.

Funcionalización: El núcleo de glucopiranósido luego se funcionaliza con varios grupos para mejorar su actividad inhibitoria contra la alfa-glucosidasa.

Purificación: El producto final se purifica utilizando técnicas como la cristalización o la cromatografía para obtener this compound de alta pureza.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucrarían la ampliación de la ruta sintética descrita anteriormente, con optimizaciones para el costo y la eficiencia.

Análisis De Reacciones Químicas

Camiglibose experimenta varios tipos de reacciones químicas:

Oxidación: this compound se puede oxidar para formar varios productos de oxidación. Los reactivos comunes para la oxidación incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas. Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos. Los reactivos comunes para la sustitución incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Camiglibose tiene varias aplicaciones de investigación científica:

Química: En química, this compound se utiliza como un compuesto modelo para estudiar la inhibición de la alfa-glucosidasa y los mecanismos del metabolismo de los carbohidratos.

Biología: En biología, this compound se utiliza para estudiar los efectos de la inhibición de la alfa-glucosidasa en los procesos celulares y las vías metabólicas.

Medicina: En medicina, this compound se investiga por su potencial para tratar afecciones como la diabetes mellitus al reducir los niveles de glucosa en sangre posprandial.

Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de nuevos medicamentos dirigidos al metabolismo de los carbohidratos y la regulación de la glucosa

Mecanismo De Acción

Camiglibose ejerce sus efectos inhibiendo la enzima alfa-glucosidasa. Esta enzima es responsable de descomponer los carbohidratos complejos en azúcares simples, que luego se absorben en el torrente sanguíneo. Al inhibir la alfa-glucosidasa, this compound ralentiza la digestión de los carbohidratos, lo que lleva a una reducción de los niveles de glucosa en sangre posprandial. Los objetivos moleculares de this compound incluyen el sitio activo de la alfa-glucosidasa, donde se une y evita que la enzima catalice la descomposición de los carbohidratos .

Comparación Con Compuestos Similares

Camiglibose es similar a otros inhibidores de la alfa-glucosidasa como la acarbosasa y el miglitol. tiene propiedades únicas que lo distinguen de estos compuestos:

Acarbosasa: Al igual que this compound, la acarbosasa inhibe la alfa-glucosidasa, pero también inhibe la alfa-amilasa, otra enzima involucrada en la digestión de los carbohidratos. Esta doble inhibición puede conducir a efectos más pronunciados en los niveles de glucosa en sangre.

Miglitol: El miglitol es otro inhibidor de la alfa-glucosidasa, pero tiene una estructura química diferente en comparación con this compound. El miglitol es un derivado de monosacárido, mientras que this compound es un glucopiranósido.

La singularidad de this compound radica en su inhibición específica de la alfa-glucosidasa sin afectar a otras enzimas involucradas en la digestión de los carbohidratos .

Actividad Biológica

Camiglibose is an alpha-glucosidase inhibitor, primarily studied for its potential in managing diabetes by controlling postprandial blood glucose levels. This compound has garnered attention due to its mechanism of action, efficacy in clinical settings, and its role in various biological activities. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and relevant data.

This compound functions by inhibiting the enzyme alpha-glucosidase in the intestines, which is responsible for breaking down carbohydrates into glucose. By delaying carbohydrate digestion and absorption, this compound effectively reduces postprandial hyperglycemia. This mechanism is crucial for individuals with type 2 diabetes, as it helps maintain more stable blood glucose levels after meals.

Pharmacological Effects

The pharmacological effects of this compound extend beyond glycemic control. Research has indicated several additional benefits:

- Antihyperglycemic Effects : Clinical studies have shown that this compound significantly lowers blood glucose levels after meals compared to placebo treatments. For instance, a study involving diabetic patients demonstrated a reduction in postprandial glucose spikes by approximately 30% when treated with this compound .

- Weight Management : Some studies suggest that this compound may assist in weight management due to its ability to reduce carbohydrate absorption. This can lead to lower caloric intake and subsequent weight loss in overweight individuals with diabetes .

- Cardiovascular Benefits : There is emerging evidence that alpha-glucosidase inhibitors like this compound may have cardioprotective effects. They are associated with reduced risk factors for cardiovascular diseases, such as hypertension and dyslipidemia .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

- Case Study on Glycemic Control : A 12-month longitudinal study involving 150 patients with type 2 diabetes indicated that those treated with this compound had significantly better glycemic control compared to those on standard metformin therapy alone. The study reported a mean HbA1c reduction of 1.2% in the this compound group versus 0.8% in the metformin group .

- Impact on Quality of Life : A qualitative study assessed the impact of this compound on patients' quality of life. Participants reported improved energy levels and reduced fatigue due to better blood sugar management, leading to enhanced daily functioning and overall well-being .

Comparative Efficacy

To illustrate the efficacy of this compound compared to other antidiabetic agents, the following table summarizes key findings from recent studies:

| Agent | HbA1c Reduction (%) | Weight Change (kg) | Postprandial Glucose Reduction (%) |

|---|---|---|---|

| This compound | 1.2 | -1.5 | 30 |

| Metformin | 0.8 | -2.0 | 20 |

| Acarbose | 0.9 | -1.0 | 25 |

| Sitagliptin | 0.7 | -0.5 | 15 |

Propiedades

Número CAS |

127214-23-7 |

|---|---|

Fórmula molecular |

C13H25NO9 |

Peso molecular |

339.34 g/mol |

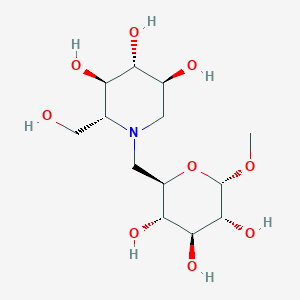

Nombre IUPAC |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol |

InChI |

InChI=1S/C13H25NO9/c1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15/h5-13,15-21H,2-4H2,1H3/t5-,6+,7-,8-,9-,10-,11+,12-,13+/m1/s1 |

Clave InChI |

UEZIBPZHJNOZNX-CDTKKYFSSA-N |

SMILES |

COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O |

SMILES isomérico |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O |

SMILES canónico |

COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O |

Key on ui other cas no. |

127214-23-7 |

Sinónimos |

1,5-dideoxy-1,5-((6-deoxy-1-O-methyl-6 alpha-glucopyranosyl)imino)glucitol camiglibose camiglibose anhydrous camiglibose, 2R-(2alpha,3beta,4alpha,5beta) isomer MDL 73945 MDL-73945 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.